5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
“5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one” is a complex organic compound featuring multiple functional groups, including a bromine atom, hydroxyl group, methoxy group, and a triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” can be approached through a multi-step process involving the formation of the triazatricyclo core, followed by the introduction of the bromine, hydroxyl, and methoxy groups. Typical reaction conditions may include:
Formation of the Triazatricyclo Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a dicarbonyl compound, under acidic or basic conditions.
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and hydrogen peroxide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
“5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or reduce the triazatricyclo core using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the triazatricyclo core and various functional groups could make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets, making it a potential lead compound for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of “5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
5-(3-bromo-4-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: Lacks the methoxy group.
5-(3-bromo-4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: Lacks the hydroxyl group.
5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of “5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” lies in its combination of functional groups and the triazatricyclo core. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H18BrN3O3S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H18BrN3O3S/c1-21-4-3-9-12(7-21)25-17-13(9)16(23)19-15(20-17)8-5-10(18)14(22)11(6-8)24-2/h5-6,15,20,22H,3-4,7H2,1-2H3,(H,19,23) |
InChI Key |
DJRHLOQXZQKVIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C(=C4)Br)O)OC |
Origin of Product |
United States |
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